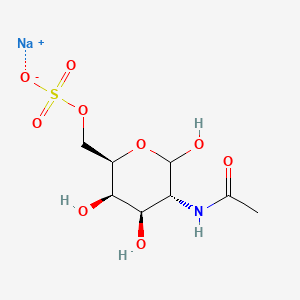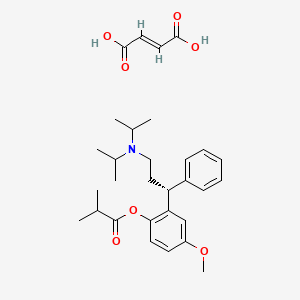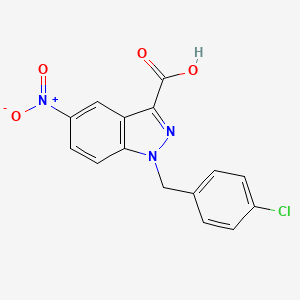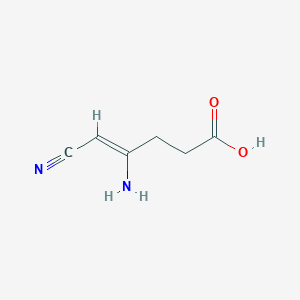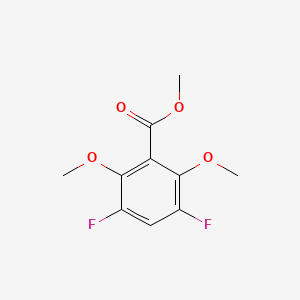
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 3,5-difluoro-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of lithium borohydride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 48 hours. The reaction mass is then quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in THF at 0°C.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Lithium Borohydride: Used for reduction reactions in THF at low temperatures.
Lithium Aluminum Hydride: Another reducing agent used in THF at low temperatures.
Major Products Formed
Alcohols: Reduction of the ester group leads to the formation of the corresponding alcohol.
Substituted Benzoates: Substitution reactions can yield various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. The methoxy groups increase its solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-Difluoro-3,5-dimethoxybenzoate: Similar in structure but with different substitution patterns.
Methyl 3,5-Dimethoxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties
Uniqueness
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10F2O4 |
|---|---|
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
methyl 3,5-difluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H10F2O4/c1-14-8-5(11)4-6(12)9(15-2)7(8)10(13)16-3/h4H,1-3H3 |
Clé InChI |
RZLQEVRCQCEOON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1F)F)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
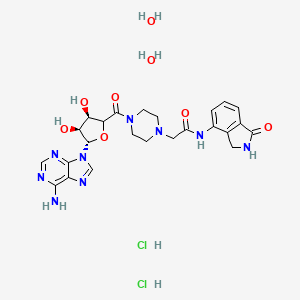

![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)


